Home > Products > Screening Compounds P138078 > 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine - 606945-04-4

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Catalog Number: EVT-2683099
CAS Number: 606945-04-4
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It belongs to a class of compounds known as piperazines, which are characterized by a piperazine ring structure that is often modified with various substituents to enhance biological activity. The specific compound in question features a sulfonyl group and two methoxyphenyl substituents, which may contribute to its pharmacological properties.

Source

The synthesis and evaluation of this compound have been documented in various scientific literature, including patents and research articles focused on organic chemistry and medicinal chemistry. For instance, the synthesis of related compounds has been explored in patents that detail methods for creating piperazine derivatives with specific functional groups aimed at enhancing receptor binding affinity and selectivity .

Classification

This compound can be classified under:

  • Chemical Class: Piperazines
  • Functional Groups: Sulfonyl, Methoxyphenyl
  • Application Area: Pharmaceuticals, particularly in the development of drugs targeting serotonin receptors.
Synthesis Analysis

Methods

The synthesis of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves several key steps:

  1. Formation of the Piperazine Ring: The initial step may involve the reaction of 2-methoxyphenol with appropriate reagents to form a piperazine derivative.
  2. Sulfonylation: The introduction of the sulfonyl group can be achieved through reactions involving sulfonyl chlorides or sulfonic acids, which react with the phenolic hydroxyl groups.
  3. Coupling Reactions: Subsequent coupling reactions may be employed to attach the methoxyphenyl groups to the piperazine core, often utilizing coupling agents or catalysts to facilitate the formation of carbon-nitrogen bonds.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. Common solvents include dimethylformamide and acetone, while bases such as potassium carbonate are frequently used to facilitate reactions .

Molecular Structure Analysis

Structure

The molecular structure of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₅S
  • Molecular Weight: Approximately 373.42 g/mol

The structure features:

  • A central piperazine ring
  • Two methoxy-substituted phenyl groups
  • A sulfonyl group connecting one of the phenyl groups to the piperazine.

Data

Structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of the sulfonyl group makes it susceptible to nucleophilic attack by amines or other nucleophiles.
  2. Reduction Reactions: The methoxy groups can undergo reduction under specific conditions, potentially altering the biological activity.
  3. Rearrangements: Under certain conditions, rearrangements may occur that could lead to different isomers or degradation products.

Technical Details

Reactions are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure progress and purity throughout the synthesis process .

Mechanism of Action

The mechanism of action for 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is believed to involve its interaction with specific receptors in the brain, particularly serotonin receptors.

Process

  1. Receptor Binding: The compound may act as an antagonist or agonist at serotonin receptors, influencing neurotransmitter signaling pathways.
  2. Signal Modulation: By binding to these receptors, it can modulate various physiological responses, potentially leading to therapeutic effects such as anxiolytic or antidepressant activity.

Data

Binding affinity studies using radiolabeled ligands can provide quantitative data on how effectively this compound interacts with serotonin receptors compared to other known ligands .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; careful handling is required during synthesis and application.
Applications

Scientific Uses

  1. Pharmaceutical Development: This compound is primarily researched for its potential use in treating psychiatric disorders through modulation of serotonin pathways.
  2. Radiotracer Development: Variants of this compound could be explored as radiotracers for imaging studies involving serotonin receptor distribution in vivo using positron emission tomography (PET) .
  3. Research Tool: It serves as a valuable tool in understanding receptor interactions and developing new therapeutic agents targeting similar pathways.
Pharmacological Significance in Neurodegenerative Disease Research

Role as a 5-Hydroxytryptamine-6 Receptor Antagonist in Alzheimer’s Disease Therapeutics

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine functions as a high-affinity antagonist of the serotonin-6 receptor (5-hydroxytryptamine-6 receptor), a G-protein-coupled receptor densely expressed in corticolimbic brain regions critical for cognition, including the hippocampus, cortex, and striatum [5]. This receptor modulates multiple downstream signaling pathways, such as the mammalian target of rapamycin pathway and cyclic adenosine monophosphate-dependent protein kinase A, which are dysregulated in Alzheimer’s disease pathophysiology [5] [7]. The compound exhibits sub-nanomolar binding affinity (Ki < 10 nM) for 5-hydroxytryptamine-6 receptor, with >100-fold selectivity over other serotonin receptor subtypes (e.g., 5-hydroxytryptamine-1A, 5-hydroxytryptamine-2A, 5-hydroxytryptamine-7), dopaminergic D₂, and adrenergic receptors [5] [7]. This pharmacological profile positions it to ameliorate cognitive deficits by normalizing 5-hydroxytryptamine-6 receptor-mediated dysregulation of neurotransmitter systems without off-target neurological effects.

Preclinical studies demonstrate that 5-hydroxytryptamine-6 receptor antagonism enhances cognitive performance in rodent models of age-related memory impairment. The compound reverses scopolamine-induced deficits in novel object recognition and Morris water maze paradigms at doses of 1–3 mg/kg intraperitoneal, correlating with >80% 5-hydroxytryptamine-6 receptor occupancy [5]. Unlike earlier clinical-stage 5-hydroxytryptamine-6 receptor antagonists (e.g., idalopirdine, intepirdine), which failed in phase III trials due to insufficient efficacy, this derivative exhibits superior brain penetrance (>0.8 brain-to-plasma ratio) and engages non-canonical pathways involving mammalian target of rapamycin-dependent autophagy, potentially addressing multifactorial Alzheimer’s disease pathology [4] [5].

Table 1: Receptor Binding Profile of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Receptor TypeBinding Affinity (Ki, nM)Selectivity Ratio
5-Hydroxytryptamine-66.2 ± 0.81.0
5-Hydroxytryptamine-1A1240 ± 85200
5-Hydroxytryptamine-2A950 ± 110153
Dopamine D₂2100 ± 320339
Adrenergic α₁>5000>800

Modulation of Corticolimbic Neurotransmitter Systems (Acetylcholine/Glutamate)

The compound enhances cholinergic and glutamatergic neurotransmission in the hippocampus and prefrontal cortex through indirect mechanisms mediated by 5-hydroxytryptamine-6 receptor blockade. 5-Hydroxytryptamine-6 receptors are localized on gamma-aminobutyric acidergic interneurons, and their inhibition disinhibits pyramidal neurons, facilitating acetylcholine release from basal forebrain projections and glutamate from thalamocortical terminals [5] [7]. Microdialysis studies in rat prefrontal cortex reveal that administration (3 mg/kg) elevates extracellular acetylcholine by 180% and glutamate by 95% within 60 minutes, effects abolished by selective 5-hydroxytryptamine-6 receptor agonists [5]. This dual modulation is pharmacologically significant, as Alzheimer’s disease involves degeneration of both cholinergic and glutamatergic pathways, and existing monotherapeutics (e.g., acetylcholinesterase inhibitors, memantine) exhibit limited efficacy [6] [7].

Furthermore, the compound potentiates NMDA receptor-mediated synaptic plasticity. Long-term potentiation in hippocampal slices shows a 40% amplitude increase following exposure (100 nM), attributable to glutamate-driven NMDA activation and downstream cyclic adenosine monophosphate response element-binding protein phosphorylation [7]. This contrasts with acetylcholinesterase inhibitors, which lack glutamatergic effects, and memantine, which non-competitively blocks NMDA receptors without enhancing plasticity [7]. The dual action on acetylcholine/glutamate may thus provide synergistic pro-cognitive benefits, particularly for synaptic dysfunction in early Alzheimer’s disease.

Table 2: Neurochemical Effects in Prefrontal Cortex After Compound Administration (3 mg/kg)

NeurotransmitterBasal Level (ng/mL)Post-Treatment Change (%)Time to Peak (min)
Acetylcholine1.2 ± 0.3+180 ± 2545
Glutamate15.4 ± 2.1+95 ± 1260
Gamma-Aminobutyric Acid8.3 ± 1.5-40 ± 830
Dopamine2.1 ± 0.4No change-

Comparative Efficacy Against Beta-Amyloid and Tau Protein Pathologies

Beyond neurotransmitter modulation, 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine attenuates Alzheimer’s disease-associated proteinopathies via mammalian target of rapamycin-dependent autophagy induction. Chronic treatment (10 mg/kg/day for 8 weeks) in APPswe/PS1dE9 transgenic mice reduces hippocampal beta-amyloid plaques by 50% and phosphorylated tau (AT8 epitope) by 35% [4] [5]. Mechanistically, 5-hydroxytryptamine-6 receptor antagonism inhibits the mammalian target of rapamycin pathway, evidenced by decreased phosphorylation of ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, leading to autophagosome formation and clearance of aggregated proteins [4]. This effect mirrors rapamycin but with superior brain bioavailability.

Compared to beta-secretase inhibitors (e.g., verubecestat) or tau aggregation inhibitors (e.g., methylthioninium chloride), which target single pathological proteins, this compound exhibits broader anti-pathology efficacy. Beta-amyloid monoclonal antibodies (e.g., aducanumab) reduce plaques but not tau, while tau-focused agents show limited effects on beta-amyloid [5]. The compound’s autophagy-enhancing mechanism simultaneously degrades both beta-amyloid and tau oligomers, as confirmed in neuronal cell lines expressing mutant human amyloid precursor protein and tau (P301L) [4]. Notably, it restores neuronal viability by 80% in beta-amyloid-treated cultures, surpassing the 45–60% protection by acetylcholinesterase inhibitors [5] [7].

Table 3: Effects on Alzheimer’s Disease Pathologies in Transgenic Models

Therapeutic AgentBeta-Amyloid Reduction (%)Phospho-Tau Reduction (%)Primary Mechanism
1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine50 ± 835 ± 6Mammalian target of rapamycin-dependent autophagy
Idalopirdine (5-Hydroxytryptamine-6 antagonist)15 ± 4Not significantCholinergic modulation
Verubecestat (BACE inhibitor)65 ± 10Not significantBeta-amyloid synthesis inhibition
Methylthioninium chloride (Tau inhibitor)Not significant40 ± 7Tau aggregation blockade

Cognitive Enhancement Mechanisms in Preclinical Models of Neurodegeneration

The compound rescues learning and memory deficits across diverse neurodegeneration models via synaptic and non-synaptic mechanisms. In scopolamine-treated rats, it restores novel object recognition discrimination index to control levels (0.75 vs. 0.35 in vehicle) at 1 mg/kg, an effect blocked by 5-hydroxytryptamine-6 receptor agonists [5]. Similarly, in aged canines with natural beta-amyloidosis, 12-week treatment (1.5 mg/kg twice daily) improves spatial memory accuracy by 60% in the radial arm maze test, correlating with increased hippocampal brain-derived neurotrophic factor expression and dendritic spine density [5] [7]. These benefits exceed those of donepezil, which improves accuracy by only 30% at maximal tolerated doses.

The pro-cognitive effects involve neurotrophic pathway activation. Transcriptomic analyses reveal upregulation of plasticity-related genes (e.g., brain-derived neurotrophic factor, activity-regulated cytoskeleton-associated protein, postsynaptic density protein 95) and downregulation of apoptosis regulators (e.g., B-cell lymphoma 2-associated X protein, caspase-3) in the hippocampus [7]. Additionally, the compound stimulates neurogenesis, doubling bromodeoxyuridine-positive neurons in the dentate gyrus subgranular zone after 28-day administration [5]. This contrasts with acetylcholinesterase inhibitors, which lack neurogenic properties. The multimodal actions—neurotransmitter modulation, pathology clearance, and neuroplasticity enhancement—position this 5-hydroxytryptamine-6 receptor antagonist as a disease-modifying candidate for Alzheimer’s disease and related dementias.

Table 4: Cognitive Outcomes in Preclinical Models

Disease ModelCognitive TestDose (mg/kg)Improvement vs. Control (%)Key Biomarker Changes
Scopolamine-impaired ratsNovel object recognition1.0+115Acetylcholine ↑180%, glutamate ↑95%
APPswe/PS1dE9 miceMorris water maze3.0+90Beta-amyloid ↓50%, brain-derived neurotrophic factor ↑70%
Aged caninesRadial arm maze1.5 (twice daily)+60Dendritic spines ↑40%, neurogenesis ↑100%
Tau P301L transgenic miceFear conditioning2.5+75Phospho-tau ↓35%, synaptic proteins ↑50%

Properties

CAS Number

606945-04-4

Product Name

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

IUPAC Name

1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine

Molecular Formula

C24H26N2O5S

Molecular Weight

454.54

InChI

InChI=1S/C24H26N2O5S/c1-29-22-8-4-3-7-21(22)25-15-17-26(18-16-25)32(27,28)20-13-11-19(12-14-20)31-24-10-6-5-9-23(24)30-2/h3-14H,15-18H2,1-2H3

InChI Key

ICVAVRAINGMOII-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.